3-Iodo-7-azaindole-5-carboxylic acid is a compound that belongs to the class of azaindoles, which are nitrogen-containing heterocyclic compounds. This specific compound features a carboxylic acid group and an iodine substituent, making it of interest in various scientific applications, particularly in medicinal chemistry and material science. The presence of the iodine atom and the carboxylic acid functional group can influence the compound's reactivity and biological activity, making it a valuable target for synthesis and study.
3-Iodo-7-azaindole-5-carboxylic acid is classified under:
The synthesis of 3-iodo-7-azaindole-5-carboxylic acid typically involves multi-step synthetic pathways. One common method includes:
The molecular structure of 3-iodo-7-azaindole-5-carboxylic acid can be described as follows:
Key structural data include:
3-Iodo-7-azaindole-5-carboxylic acid can participate in various chemical reactions:
These reactions often require specific catalysts (e.g., palladium catalysts for coupling reactions) and controlled conditions (temperature, pressure) to achieve optimal yields .
The mechanism of action for compounds like 3-iodo-7-azaindole-5-carboxylic acid primarily revolves around its role as a kinase inhibitor.
Studies have shown that modifications at the 3 and 5 positions significantly affect the biological activity against various targets .
Relevant analyses include:
3-Iodo-7-azaindole-5-carboxylic acid has several significant applications:
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged structure in medicinal chemistry, characterized by its nitrogen-rich bicyclic framework. This core structure serves as a versatile template for designing targeted therapeutics, particularly due to its ability to engage in specific hydrogen bonding interactions within biological targets. The strategic placement of nitrogen atoms at the 7-position creates a bioisosteric relationship with native indole while introducing distinct electronic and physicochemical advantages. Among its derivatives, 3-iodo-7-azaindole-5-carboxylic acid (CAS 1060816-80-9) has emerged as a critical building block in fragment-based drug discovery. This compound combines three key features: the hydrogen-bonding capability of the azaindole NH, the synthetic versatility of the 3-iodo substituent for cross-coupling reactions, and the 5-carboxylic acid group for further derivatization or salt formation. Its molecular formula (C₈H₅IN₂O₂) and weight (288.04 g/mol) reflect a compact yet highly functionalized structure ideal for lead optimization programs [1] [3].
Bioisosteric replacement of canonical indole with 7-azaindole represents a sophisticated strategy to optimize drug-like properties while maintaining target engagement. The fundamental distinction lies in the replacement of the benzene ring’s C-H group with a nitrogen atom, which dramatically alters the electronic profile and molecular interactions:
Table 1: Comparative Analysis of Indole vs. 7-Azaindole Bioisosteres
Property | Indole Scaffold | 7-Azaindole Scaffold | Impact on Drug Design |
---|---|---|---|
Indolic NH pKₐ | ~9.5 | ~6.0 | Enhanced H-bond donation capacity |
H-Bond Acceptor Sites | 1 (if substituted) | 2 (N7 + substituent) | Improved target engagement |
Typical log P | Higher (2.5-4.0) | Lower (1.5-3.0) | Better solubility and permeability |
Metabolic Stability | Moderate | Improved | Reduced oxidative metabolism |
Synthetic Versatility | High | Higher (halogen positions) | Greater diversification opportunities |
The 3-iodo-7-azaindole-5-carboxylic acid derivative capitalizes on these advantages, where the electron-deficient ring enhances the reactivity of the 3-iodo substituent toward metal-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid at the 5-position provides a handle for further functionalization or salt formation to optimize solubility [2] [8].
The trajectory of 7-azaindoles in kinase inhibitor design reveals their strategic importance in overcoming pharmacological challenges. Development occurred through distinct phases:
Early Exploration (2000-2010): Initial studies focused on unsubstituted 7-azaindoles as ATP-competitive kinase inhibitors. Researchers discovered that the scaffold’s nitrogen alignment mimicked the purine ring of ATP, enabling effective binding to the hinge region of kinases. This period established the scaffold’s potential but revealed limitations in selectivity and metabolic stability [8].
Halogen-Substituted Derivatives (2010-Present): The introduction of halogen atoms at the 3-position marked a significant advancement. The 3-iodo substituent, as in our compound of interest, proved particularly valuable due to its role in:
Table 2: Evolution of Key 7-Azaindole Derivatives in Kinase-Targeted Therapeutics
Generation | Representative Structure | Therapeutic Application | Advantages/Limitations |
---|---|---|---|
First-Generation | Unsubstituted 7-azaindole | Broad-spectrum kinase inhibition | Moderate potency, limited selectivity |
Second-Generation | 3-Bromo-/3-Iodo-7-azaindoles | Oncology, inflammation | Improved potency, synthetic handles |
Third-Generation | 3-Iodo-5-substituted-7-azaindoles | Neglected tropical diseases | Balanced potency and ADME properties |
Current Focus | 3-Iodo-7-azaindole-5-carboxylic acid derivatives | Fragment-based drug discovery | Optimized for CNS permeability and solubility |
Recent investigations demonstrated that while advanced leads like NEU-1207 exhibited excellent in vitro anti-trypanosomal activity (pEC₅₀ 7.2), their inability to cross the blood-brain barrier limited application for stage 2 Human African Trypanosomiasis. This underscores the ongoing need for structural optimization of this scaffold [7].
Fragment-based drug discovery leverages small, low-complexity molecules (MW <300 Da) as starting points for lead development. With a molecular weight of 288.04 Da, three-dimensional complexity, and multiple vectors for growth, 3-iodo-7-azaindole-5-carboxylic acid exemplifies an ideal FBDD fragment:
Table 3: Derivatization Pathways for 3-Iodo-7-azaindole-5-carboxylic Acid in FBDD
Reaction Type | Functional Group Utilized | Product Class | Application in Lead Optimization |
---|---|---|---|
Suzuki Coupling | 3-Iodo | 3-Aryl/heteroaryl-7-azaindoles | Target potency and selectivity |
Sonogashira Reaction | 3-Iodo | 3-Alkynyl-7-azaindoles | Membrane permeability enhancement |
Amide Formation | 5-Carboxylic acid | 5-Carboxamide-7-azaindoles | H-bonding, solubility modulation |
Esterification | 5-Carboxylic acid | 5-Ester-7-azaindoles | Prodrug development, log P adjustment |
N-Alkylation | Indolic NH | 1-Substituted-7-azaindoles | Metabolic stability improvement |
In practical FBDD applications, this fragment has enabled rapid exploration of chemical space. For instance, parallel synthesis approaches install diverse boronic acids at the 3-position via Suzuki-Miyaura coupling, followed by amide formation at the 5-position. This generates libraries of 3,5-disubstituted-7-azaindoles for structure-activity relationship studies. The carboxylic acid group also serves as a crystallization handle for protein-fragment co-crystallography, providing critical structural biology insights for rational design [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1